Cas no 2375-97-5 (Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-)

Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-
- 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoroMethyl)-4-chloronitrobenzene
- 2-Chlor-5-nitro-1,3-bis-trifluormethyl-benzol
- 2-chloro-5-nitro-1,3-bis-trifluoromethyl-benzene
- PC2251
- 2-(2-(2,6-Dichlorophenoxy)ethyl)hydrazinecarboximidamide sulfate
- 2375-97-5
- DTXSID40461737
- SCHEMBL1459269
- AKOS025310313
- A816887
- 3,5-Bis(trifluoromethyl)-4-chloronitrobenzene 98%
- MFCD04972678
-
- MDL: MFCD04972678
- インチ: InChI=1S/C8H2ClF6NO2/c9-6-4(7(10,11)12)1-3(16(17)18)2-5(6)8(13,14)15/h1-2H
- InChIKey: SJPRFYFOKULKRF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)(F)F)=CC([N+]([O-])=O)=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 292.96800
- どういたいしつりょう: 292.9678250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- 密度みつど: 1.628
- ふってん: 212.6°Cat760mmHg
- フラッシュポイント: 82.4°C
- 屈折率: 1.441
- PSA: 45.82000
- LogP: 4.80900
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB146459-1 g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 1 g |
€215.00 | 2023-07-20 | |
abcr | AB146459-1g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 1g |
€165.00 | 2025-02-20 | |
abcr | AB146459-5g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 5g |
€495.00 | 2025-02-20 | |
abcr | AB146459-5 g |
3,5-Bis(trifluoromethyl)-4-chloronitrobenzene, 98%; . |
2375-97-5 | 98% | 5 g |
€645.00 | 2023-07-20 |
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)- 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-に関する追加情報
2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene (CAS No. 2375-97-5): A Comprehensive Overview
2-Chloro-5-nitro-1,3-bis(trifluoromethyl)benzene (CAS No. 2375-97-5) is a multifunctional organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.
The molecular formula of 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene is C9H3ClF6N2O2, and its molecular weight is approximately 300.6 g/mol. The presence of chlorine, nitro, and trifluoromethyl groups imparts distinct chemical reactivity and stability to the molecule. These functional groups contribute to the compound's versatility in various synthetic pathways and its potential applications in drug discovery and development.
In recent years, the study of 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene has been driven by its potential as a building block for the synthesis of novel pharmaceuticals. Research has shown that this compound can be used as an intermediate in the preparation of compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene in the synthesis of a series of trifluoromethyl-substituted benzene derivatives with potent antiviral activity against influenza viruses.
The nitro group in 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene can be reduced to an amino group through various reduction methods, such as catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride or iron powder. This transformation opens up a wide range of synthetic possibilities, including the formation of amine derivatives that can serve as precursors for further functionalization. The amino derivatives can be coupled with other functional groups to create complex molecules with diverse biological activities.
The trifluoromethyl groups in 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene are known for their electron-withdrawing properties and high lipophilicity. These characteristics make the compound particularly useful in the design of drugs that require high membrane permeability and metabolic stability. For example, a recent study in Organic & Biomolecular Chemistry demonstrated the use of 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene as a key intermediate in the synthesis of a novel class of anticancer agents with improved pharmacokinetic profiles.
The chlorine atom in 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene provides additional reactivity options for substitution reactions. Chlorine can be readily displaced by nucleophiles such as amines or thiols to form new carbon-heteroatom bonds. This property is particularly useful in the synthesis of bioactive molecules where specific functional groups need to be introduced at precise positions on the aromatic ring.
In addition to its applications in pharmaceutical research, 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene has also found use in materials science and organic synthesis. Its unique electronic properties make it a valuable starting material for the preparation of advanced materials with tailored electronic and optical properties. For instance, researchers at the University of California have explored the use of this compound in the synthesis of conjugated polymers for organic photovoltaic devices.
The synthesis of 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene typically involves multi-step processes that require careful control over reaction conditions to achieve high yields and purity. Common synthetic routes include electrophilic aromatic substitution reactions followed by nitration and fluorination steps. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions or catalysts that minimize waste generation.
In conclusion, 2-chloro-5-nitro-1,3-bis(trifluoromethyl)benzene (CAS No. 2375-97-5) is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique combination of functional groups makes it an attractive intermediate for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new applications and synthetic strategies for this compound, further solidifying its importance in modern chemical science.
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